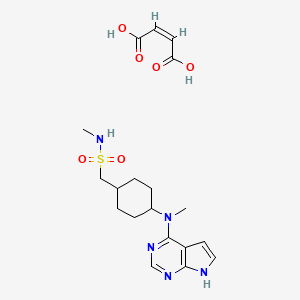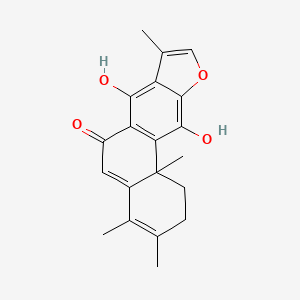
奥克拉替尼马来酸盐
描述
Oclacitinib maleate is a Janus kinase (JAK) inhibitor, specifically targeting JAK1, which is involved in the signaling of cytokines implicated in pruritus, inflammation, and allergic responses. It is used in veterinary medicine to control pruritus associated with allergic dermatitis and atopic dermatitis in dogs and has potential applications in cats for similar conditions . The drug is well-tolerated in animals and has been shown to provide rapid relief from pruritus and improve the quality of life for dogs with allergic skin diseases .
Synthesis Analysis
科学研究应用
不同物种的药代动力学
- 犬类:奥克拉替尼马来酸盐在犬类中显示出快速且良好的吸收,具有高生物利用度。进食状态对其吸收没有显着影响,其药代动力学在不同犬种中表现相似,包括比格犬和混种犬 (Collard 等,2014)。
- 猫:研究表明,奥克拉替尼马来酸盐在猫中耐受性良好,即使在较高剂量下也是如此。该药物在猫中的药代动力学参数与犬类相似,尽管吸收和消除速度稍快,并且个体差异较大 (Ferrer 等,2019)。
- 马:一项针对成年马的研究发现,奥克拉替尼马来酸盐作为追风剂给药显示出符合单室模型的特定药代动力学参数,最大血浆浓度和达到最大浓度的时间范围相当 (Hunyadi 等,2022)。
免疫调节作用
- 对 T 细胞:奥克拉替尼作为 Janus 激酶抑制剂,降低了产生 IL-4 和 IL-10 的鼠 CD4+ 和 CD8+ T 细胞的频率。它不影响 CD4+ T 细胞的增殖或产生 IFN-γ 和 IL-17 的 CD4+ 和 CD8+ T 细胞的数量。它还抵消了 1 型调节性 T 细胞的诱导 (Jasiecka-Mikołajczyk 等,2021)。
- 患特应性皮炎的犬类:对患特应性皮炎 (cAD) 的犬类进行奥克拉替尼长期治疗并未显着改变抗原刺激的 T 细胞产生的细胞因子,表明它不会诱导广泛的免疫抑制 (Martins 等,2021)。
兽医学中的临床应用
- 犬过敏性皮炎:奥克拉替尼马来酸盐已广泛用于控制与犬过敏性皮炎相关的瘙痒和皮肤损伤。其疗效和安全性已在各种临床试验中得到证实,显示瘙痒和皮炎评分显着改善 (Cosgrove 等,2013)。
- 犬干眼症:一项研究评估了奥克拉替尼对犬干眼症 (KCS) 的疗效。然而,它并未显示出泪液产生或临床症状的显着改善,表明对这种情况的有效性有限 (Oliveira 等,2019)。
作用机制
Target of Action
Oclacitinib Maleate is a selective inhibitor of Janus Kinase (JAK) enzymes, particularly JAK1 and JAK3 . These enzymes play a crucial role in the signaling pathway of several cytokines involved in inflammation and pruritus (itching) associated with allergic and atopic dermatitis .
Mode of Action
Oclacitinib Maleate works by inhibiting the function of a variety of pruritogenic cytokines and pro-inflammatory cytokines, as well as cytokines involved in allergy that are dependent on JAK1 . By inhibiting these enzymes, it interferes with the signaling pathway of these cytokines . This inhibition helps downregulate the expression of inflammatory cytokines .
Biochemical Pathways
The JAK-STAT pathway is the primary biochemical pathway affected by Oclacitinib Maleate . This pathway regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions . By inhibiting JAK1 and JAK3, Oclacitinib Maleate disrupts the signaling of cytokines important for allergies .
Pharmacokinetics
Oclacitinib Maleate exhibits rapid absorption when taken orally, with a time to peak plasma concentration of less than 1 hour . The half-life of Oclacitinib Maleate ranges from 3.1 to 5.2 hours , indicating its relatively short duration in the body.
Result of Action
The primary result of Oclacitinib Maleate’s action is the reduction of both inflammation and the sensation of itching associated with allergic and atopic dermatitis . It is known for its rapid onset of action, starting to work within 4 hours of administration and significantly reducing itching in dogs within 24 hours .
Action Environment
The action, efficacy, and stability of Oclacitinib Maleate can be influenced by various environmental factors. It’s important to note that the safety and efficacy of Oclacitinib Maleate have been established for at least short-term use , but its long-term safety is still unknown .
安全和危害
未来方向
Oclacitinib maleate was approved in the United States 10 years ago for the management of atopic dermatitis (AD) and allergic skin disease in dogs . Many studies and case reports have been published in the past 10 years on the efficacy and safety of this medication . The current knowledge on the efficacy, speed of action, effects on the immune system, and clinical safety of Oclacitinib is based on evidence and published literature . Future directions aim to summarize the lessons learned in the past 10 years and propose directions for the future .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208319-27-0 | |
| Record name | Oclacitinib maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCLACITINIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride](/img/structure/B3028082.png)








![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)

![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)
